Di-t-butyl(trimethylsilyl)phosphin
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Overview
Description
Di-t-butyl(trimethylsilyl)phosphin is a tertiary phosphine compound characterized by the presence of bulky tert-butyl and trimethylsilyl groups attached to a phosphorus atom. This compound is of significant interest in organophosphorus chemistry due to its unique steric and electronic properties, which make it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-t-butyl(trimethylsilyl)phosphin can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with tert-butylmagnesium chloride and trimethylsilyl chloride under controlled conditions yields this compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Di-t-butyl(trimethylsilyl)phosphin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Coordination: As a ligand, it can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in organic synthesis and catalysis.
Scientific Research Applications
Di-t-butyl(trimethylsilyl)phosphin has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is employed in the synthesis of fine chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which di-t-butyl(trimethylsilyl)phosphin exerts its effects primarily involves its role as a ligand. The bulky tert-butyl and trimethylsilyl groups create a steric environment that influences the reactivity and selectivity of the metal center in catalytic processes. The phosphorus atom acts as a nucleophile, coordinating with metal centers and facilitating various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the trimethylsilyl group.
Di-tert-butylphosphine: Contains two tert-butyl groups but no trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the bulky tert-butyl groups.
Uniqueness
Di-t-butyl(trimethylsilyl)phosphin is unique due to the combination of both tert-butyl and trimethylsilyl groups, which provide a distinct steric and electronic environment. This uniqueness enhances its performance as a ligand in catalytic processes, offering improved selectivity and reactivity compared to similar compounds.
Properties
CAS No. |
42491-34-9 |
---|---|
Molecular Formula |
C11H27PSi |
Molecular Weight |
218.39 g/mol |
IUPAC Name |
ditert-butyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C11H27PSi/c1-10(2,3)12(11(4,5)6)13(7,8)9/h1-9H3 |
InChI Key |
YRTUSXQDCPTEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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